molecular formula C15H9N3O B2383352 1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-yn-1-one CAS No. 647833-19-0

1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-yn-1-one

Cat. No.: B2383352
CAS No.: 647833-19-0
M. Wt: 247.257
InChI Key: IDKFZCVRBBZIKT-UHFFFAOYSA-N
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Description

1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-yn-1-one is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their versatile applications in organic synthesis, medicinal chemistry, and material science. This compound, in particular, has garnered attention due to its unique structural features and reactivity, making it a valuable intermediate in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-yn-1-one typically involves the reaction of benzotriazole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The scalability of the synthesis is advantageous for its application in various industries .

Chemical Reactions Analysis

Types of Reactions: 1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-yn-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole-substituted ketones, while reduction can produce benzotriazole-substituted alcohols .

Scientific Research Applications

1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-yn-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-yn-1-one involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound’s ability to undergo various chemical transformations allows it to modulate biological pathways and exert its effects .

Comparison with Similar Compounds

  • 1-(Benzotriazol-1-yl)-3-chloroacetone
  • 1-(Benzotriazol-1-yl)-3-phenoxypropane
  • 1-(Benzotriazol-1-yl)-3-phenylpropane

Comparison: 1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-yn-1-one is unique due to its alkyne functional group, which imparts distinct reactivity compared to its analogs. The presence of the alkyne group allows for additional chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-(benzotriazol-1-yl)-3-phenylprop-2-yn-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O/c19-15(11-10-12-6-2-1-3-7-12)18-14-9-5-4-8-13(14)16-17-18/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKFZCVRBBZIKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC(=O)N2C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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